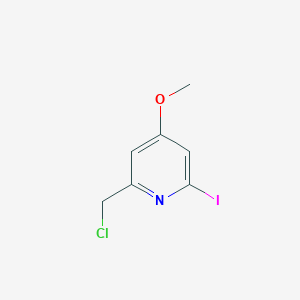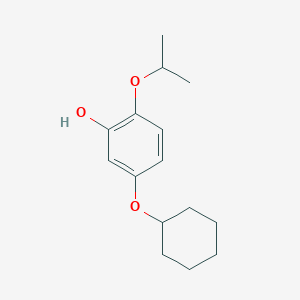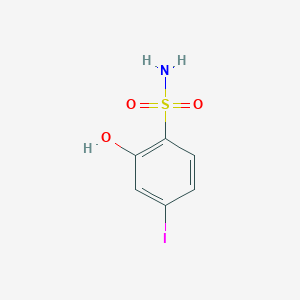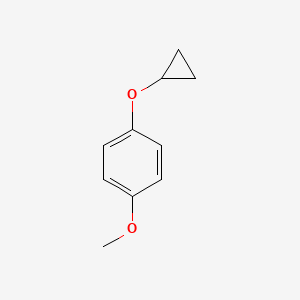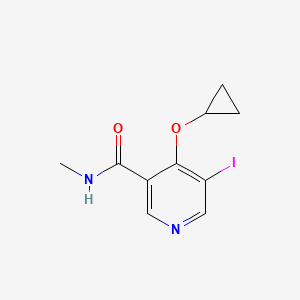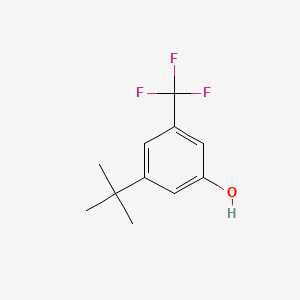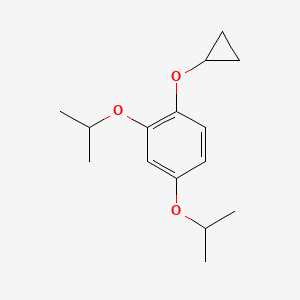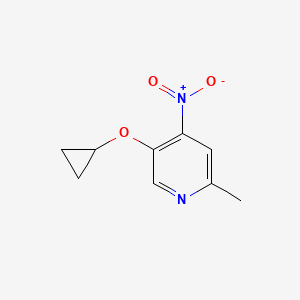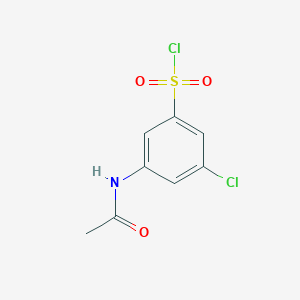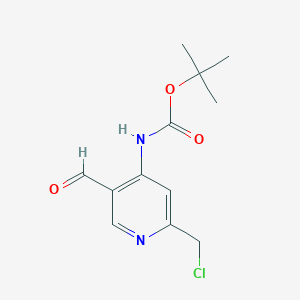
5-Bromo-4-cyclopropoxy-N,N-dimethylpicolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-cyclopropoxy-N,N-dimethylpicolinamide: is a chemical compound with the molecular formula C11H13BrN2O2 and a molecular weight of 285.14 g/mol . It is a derivative of picolinamide, featuring a bromine atom at the 5-position, a cyclopropoxy group at the 4-position, and N,N-dimethyl groups attached to the amide nitrogen. This compound is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents like ethanol and reagents such as sodium carbonate for washing .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine and other reactive intermediates.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-4-cyclopropoxy-N,N-dimethylpicolinamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the cyclopropoxy group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products:
Substitution: Products depend on the nucleophile used.
Oxidation: Products include oxidized derivatives of the cyclopropoxy group.
Reduction: Products include reduced derivatives of the cyclopropoxy group.
Hydrolysis: Products include the corresponding carboxylic acid and amine.
Scientific Research Applications
Chemistry: 5-Bromo-4-cyclopropoxy-N,N-dimethylpicolinamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in medicinal chemistry for the development of new pharmaceuticals .
Biology: In biological research, this compound is used to study the effects of brominated picolinamide derivatives on various biological systems. It is particularly useful in exploring the interactions of these compounds with enzymes and receptors .
Medicine: While not a drug itself, this compound is used in the development of potential therapeutic agents. Researchers investigate its derivatives for their pharmacological properties, including anti-inflammatory and anticancer activities .
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique structure makes it valuable for creating compounds with specific properties, such as improved stability or reactivity .
Mechanism of Action
The mechanism of action of 5-Bromo-4-cyclopropoxy-N,N-dimethylpicolinamide involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and cyclopropoxy group play crucial roles in binding to these targets, influencing their activity. The N,N-dimethyl groups enhance the compound’s lipophilicity, facilitating its passage through cell membranes .
Comparison with Similar Compounds
5-Bromo-4-cyclopropyl-6-methoxypyrimidine: Similar in structure but with a methoxy group instead of a cyclopropoxy group.
5-Bromo-4-N,N-dimethylamino-2-methoxypyrimidine: Features a dimethylamino group and a methoxy group.
5-Bromo-4-cyclopropyl-N,N-dimethyl-pyrazole-1-sulfonamide: Contains a pyrazole ring and a sulfonamide group.
Uniqueness: 5-Bromo-4-cyclopropoxy-N,N-dimethylpicolinamide is unique due to its combination of a bromine atom, cyclopropoxy group, and N,N-dimethyl groups. This specific arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C11H13BrN2O2 |
|---|---|
Molecular Weight |
285.14 g/mol |
IUPAC Name |
5-bromo-4-cyclopropyloxy-N,N-dimethylpyridine-2-carboxamide |
InChI |
InChI=1S/C11H13BrN2O2/c1-14(2)11(15)9-5-10(8(12)6-13-9)16-7-3-4-7/h5-7H,3-4H2,1-2H3 |
InChI Key |
INKXQOSEKGXOMS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=NC=C(C(=C1)OC2CC2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


